molecular formula C17H27N5O4S B12903459 5'-Deoxy-5'-(heptane-1-sulfinyl)adenosine CAS No. 63635-63-2

5'-Deoxy-5'-(heptane-1-sulfinyl)adenosine

Cat. No.: B12903459
CAS No.: 63635-63-2
M. Wt: 397.5 g/mol
InChI Key: JHVUCCHLIUJBQM-VJIILTJSSA-N
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Description

5’-Deoxy-5’-(heptane-1-sulfinyl)adenosine: is a chemical compound with the molecular formula C₁₇H₂₇N₅O₄S It belongs to a group of stereoisomers and is characterized by the presence of a sulfinyl group attached to the adenosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-(heptane-1-sulfinyl)adenosine typically involves the modification of adenosine derivatives. One common method includes the use of 5’-α-halo thioethers or their oxidized analogues as precursors . The synthetic route involves the following steps:

    Oxidation: The starting material, 5’-thioadenosine, is oxidized to form the corresponding sulfoxide.

    Substitution: The sulfoxide is then subjected to nucleophilic substitution reactions to introduce the heptane-1-sulfinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxy-5’-(heptane-1-sulfinyl)adenosine undergoes various chemical reactions, including:

    Oxidation: Conversion of thioethers to sulfoxides and sulfones.

    Reduction: Reduction of sulfoxides back to thioethers.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Major Products:

    Sulfoxides: and are major products formed during oxidation reactions.

    Thioethers: are formed during reduction reactions.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness:

  • The presence of the heptane-1-sulfinyl group in 5’-Deoxy-5’-(heptane-1-sulfinyl)adenosine provides unique chemical properties and biological activities compared to other adenosine derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

63635-63-2

Molecular Formula

C17H27N5O4S

Molecular Weight

397.5 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(heptylsulfinylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H27N5O4S/c1-2-3-4-5-6-7-27(25)8-11-13(23)14(24)17(26-11)22-10-21-12-15(18)19-9-20-16(12)22/h9-11,13-14,17,23-24H,2-8H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-,27?/m1/s1

InChI Key

JHVUCCHLIUJBQM-VJIILTJSSA-N

Isomeric SMILES

CCCCCCCS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCCCCS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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